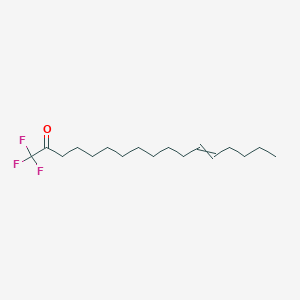![molecular formula C26H19N2OP B14196957 [(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile CAS No. 922729-97-3](/img/structure/B14196957.png)
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile is a complex organic compound characterized by the presence of a diphenylphosphoryl group, a naphthalen-2-yl group, and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile typically involves the reaction of naphthalen-2-yl diphenyl phosphate with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at room temperature or slightly elevated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The reaction parameters are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of [(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-yl diphenyl phosphate: Shares structural similarities but lacks the propanedinitrile moiety.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalen-2-yl group and a phosphoryl group but differs in the overall structure.
Uniqueness
[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile is unique due to the combination of its diphenylphosphoryl, naphthalen-2-yl, and propanedinitrile groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
922729-97-3 |
|---|---|
Molekularformel |
C26H19N2OP |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-[diphenylphosphoryl(naphthalen-2-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C26H19N2OP/c27-18-23(19-28)26(22-16-15-20-9-7-8-10-21(20)17-22)30(29,24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,23,26H |
InChI-Schlüssel |
MUKSKAWQRZDOPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC4=CC=CC=C4C=C3)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)


![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)


![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)


